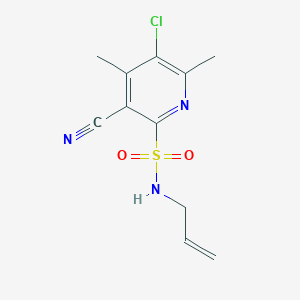![molecular formula C22H16N2O2 B11539231 2-methyl-4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11539231.png)
2-methyl-4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is an organic compound characterized by its complex structure, which includes a nitrophenyl group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE typically involves a series of organic reactions. One common method includes the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . This reaction is carried out under ambient temperature conditions and results in moderate to good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
(E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The phenylethynyl group can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-(phenylethynyl)phenyl)sulfanes
- Methyl (2-(phenylethynyl)phenyl)selanes
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
Uniqueness
(E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is unique due to the presence of both nitrophenyl and phenylethynyl groups in its structure This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine |
InChI |
InChI=1S/C22H16N2O2/c1-17-15-21(24(25)26)13-14-22(17)23-16-20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18/h2-6,9-16H,1H3 |
InChI Key |
LQGOIUHMTUFSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(2-{N'-[(E)-{4-[(3-Nitrobenzenesulfonyl)oxy]phenyl}methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3-nitrobenzene-1-sulfonate](/img/structure/B11539150.png)

![Acetamide, 2-[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]-N-(2-phenylethyl)-](/img/structure/B11539164.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11539189.png)
![4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539197.png)
![4-Methoxy-N'-[(E)-[5-(quinolin-8-ylsulfanyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11539206.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide](/img/structure/B11539207.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539210.png)
![Tert-butyl 4-hydroxy-2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11539219.png)
![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11539221.png)
![Methyl 5-(2,5-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11539225.png)
![N-(4-methylphenyl)-N'-(2-{4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11539227.png)
![N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11539233.png)
![2-Ethoxy-4-[(E)-({2-[(pyridin-4-YL)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11539240.png)
